3-Isocyanatobenzoyl chloride

Physical Property Process Chemistry Formulation

3-Isocyanatobenzoyl chloride (CAS 5180-79-0) is a bifunctional organic building block characterized by a reactive isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to the meta-position of a benzene ring. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
CAS No. 5180-79-0
Cat. No. B1588574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanatobenzoyl chloride
CAS5180-79-0
Molecular FormulaC8H4ClNO2
Molecular Weight181.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C=O)C(=O)Cl
InChIInChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H
InChIKeyWBLVOWAHPPPNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isocyanatobenzoyl chloride (CAS 5180-79-0): A Bifunctional Aryl Isocyanate and Benzoyl Chloride Intermediate for Advanced Organic Synthesis


3-Isocyanatobenzoyl chloride (CAS 5180-79-0) is a bifunctional organic building block characterized by a reactive isocyanate group (-N=C=O) and a benzoyl chloride group (-COCl) attached to the meta-position of a benzene ring. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers . Its dual electrophilic functionality enables stepwise and orthogonal reactivity, allowing for the sequential construction of complex molecules through nucleophilic addition and acylation reactions [1].

Why Substituting 3-Isocyanatobenzoyl chloride with a Generic Isocyanate or Acid Chloride Can Compromise Synthetic Outcomes


Generic substitution fails because 3-isocyanatobenzoyl chloride's unique value proposition lies in its precisely positioned dual electrophilic centers. Unlike simple isocyanates (e.g., phenyl isocyanate) or acid chlorides (e.g., benzoyl chloride), this compound provides a single molecular platform for orthogonal and sequential bond-forming reactions . Furthermore, its meta-substitution pattern imparts distinct physicochemical properties (e.g., physical state, boiling point) and reactivity profiles compared to its ortho- and para-isomers, which directly influence reaction kinetics, intermediate stability, and final product purity in multi-step syntheses [1].

Quantitative Evidence Guide for Differentiating 3-Isocyanatobenzoyl chloride from Its Closest Analogs


Physical State Differentiation: Liquid Handling vs. Solid Handling for 3- vs. 4-Isocyanatobenzoyl chloride

The meta-substituted 3-isocyanatobenzoyl chloride is a liquid at standard laboratory conditions, while its para-isomer (4-isocyanatobenzoyl chloride, CAS 3729-21-3) is a crystalline solid with a defined melting point of 36-38 °C [1]. This difference directly impacts handling, solvent compatibility, and metering in automated synthesis or scale-up processes.

Physical Property Process Chemistry Formulation

Boiling Point and Volatility Comparison: Distillation and Reaction Workup for 3- vs. 4-Isocyanatobenzoyl chloride

The boiling point of 3-isocyanatobenzoyl chloride is 91 °C at a reduced pressure of 3 mmHg . In contrast, the para-isomer (4-isocyanatobenzoyl chloride) has a significantly lower boiling point of 54-55 °C at a much lower pressure of 0.07 mmHg . This indicates that the meta-isomer is substantially less volatile under high vacuum, which can affect its purification by distillation and its loss during solvent evaporation steps.

Physical Property Purification Process Safety

Density Differentiation for Formulation and Solvent Layering Applications

3-Isocyanatobenzoyl chloride exhibits a density of 1.333 g/mL at 25 °C . Its para-isomer (4-isocyanatobenzoyl chloride) has a slightly lower density of 1.317 g/mL under identical conditions [1]. While this difference is small (~1.2%), it can be critical in applications requiring precise phase separation, solvent layering, or density-driven formulation stability.

Physical Property Formulation Process Development

Calculated LogP as an Indicator of Differential Lipophilicity and Bioavailability Potential

Computational predictions show a significant difference in lipophilicity between the meta- and para-isomers. 3-Isocyanatobenzoyl chloride has a predicted XLogP3 value of 3.2 [1], while its para-isomer (4-isocyanatobenzoyl chloride) has a predicted XLogP3 value of 3.9 [2]. This difference of 0.7 log units suggests the para-isomer is approximately 5 times more lipophilic.

Drug Discovery ADME Computational Chemistry

Optimal Research and Industrial Application Scenarios for 3-Isocyanatobenzoyl chloride Based on Its Differentiated Profile


Automated High-Throughput Synthesis and Process Chemistry

The liquid physical state of 3-isocyanatobenzoyl chloride (vs. the solid 4-isomer) makes it the preferred choice for automated synthesis platforms and continuous flow chemistry . Its ease of handling via liquid dispensing systems ensures accurate reagent delivery, reproducible reaction stoichiometry, and minimal equipment clogging, which is crucial for combinatorial chemistry and process development scale-up .

Synthesis of Meta-Substituted Bioactive Molecules and Functional Materials

This compound is specifically employed when the synthetic target requires a meta-substitution pattern. The unique spatial orientation of the reactive groups in the 3-isomer influences the geometry and properties of the final product . For instance, it is a key intermediate in synthesizing specific polymers containing benzimidazole and quinazolinedione units , and its use in constructing isomeric isocyanatobenzoic acid esters has been documented [1].

Specialty Polymer Production Requiring Controlled Crosslinking

As a bifunctional monomer, 3-isocyanatobenzoyl chloride is instrumental in creating specialty polyurethanes and other polymers where the meta-substitution pattern provides a specific angle between crosslinking sites . This can lead to materials with tailored mechanical, thermal, or optical properties compared to those derived from para-substituted isomers .

Medicinal Chemistry for Optimizing Lipophilicity and Pharmacokinetics

In drug discovery programs, the lower predicted lipophilicity (XLogP3 = 3.2) of the 3-isomer compared to the 4-isomer (XLogP3 = 3.9) is a critical design parameter . Selecting the 3-isomer as a building block can help medicinal chemists maintain a favorable balance of potency and ADME properties, avoiding the excessive lipophilicity that often leads to poor solubility, high metabolic clearance, and off-target toxicity .

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